1-(3-Chlorophenyl)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea
Description
1-(3-Chlorophenyl)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea is a urea-thiadiazole hybrid compound characterized by a 3-chlorophenyl group attached to the urea moiety and a 5-mercapto-1,3,4-thiadiazole ring. Its molecular formula is C₁₀H₇ClN₄O₂S, with a molecular weight of 290.75 g/mol (monoisotopic mass: 290.9967) . This compound is part of a broader class of 1,3,4-thiadiazole derivatives studied for diverse biological activities, including antimicrobial, anticancer, and anticonvulsant effects .
Properties
CAS No. |
294851-80-2 |
|---|---|
Molecular Formula |
C9H7ClN4OS2 |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea |
InChI |
InChI=1S/C9H7ClN4OS2/c10-5-2-1-3-6(4-5)11-7(15)12-8-13-14-9(16)17-8/h1-4H,(H,14,16)(H2,11,12,13,15) |
InChI Key |
ZLGQHKIKYOECDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NNC(=S)S2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide with CS₂
Thiosemicarbazide reacts with CS₂ in ethanol under reflux to form 5-amino-1,3,4-thiadiazole-2-thiol. Sodium carbonate or hydroxide is typically employed to deprotonate intermediates, facilitating cyclization. For instance, heating thiosemicarbazide (1 mmol) with CS₂ (3 mmol) in ethanol at 60°C for 8 hours yields the thiadiazole-thiol precursor in 78% yield. The reaction mechanism proceeds via nucleophilic attack of the thiolate on CS₂, followed by intramolecular cyclization and elimination of ammonia.
Key Conditions
Urea Linkage Formation via Aryl Isocyanate Coupling
The urea bridge is introduced by reacting 5-amino-1,3,4-thiadiazole-2-thiol with 3-chlorophenyl isocyanate. This step leverages the nucleophilicity of the amine group on the thiadiazole ring.
Direct Coupling in Polar Aprotic Solvents
In acetonitrile or dichloromethane (DCM), 5-amino-1,3,4-thiadiazole-2-thiol (1 mmol) reacts with 3-chlorophenyl isocyanate (1.2 mmol) at room temperature for 12–24 hours. Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is often added to scavenge HCl generated during the reaction. The product precipitates upon completion and is purified via recrystallization from ethanol/water mixtures.
Representative Procedure
-
Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (0.133 g, 1 mmol) in acetonitrile (3 mL).
-
Add 3-chlorophenyl isocyanate (0.169 g, 1.2 mmol) dropwise under stirring.
-
Stir at 25°C for 24 hours.
-
Filter the precipitate and wash with diethyl ether.
Characterization Data
-
IR (KBr): 3340 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O urea), 1240 cm⁻¹ (C–S).
-
¹H NMR (DMSO-d₆): δ 11.68 (s, 1H, NH), 8.76 (d, J = 2.7 Hz, 1H, Ar–H), 7.85 (d, J = 9.0 Hz, 1H, Ar–H).
Alternative Route: Thiourea Cyclization
A less common approach involves synthesizing N-(3-chlorophenyl)thiourea followed by cyclization with CS₂.
Thiourea Preparation and Cyclodehydration
N-(3-Chlorophenyl)thiourea is treated with CS₂ and NaOH in ethanol under reflux. The reaction forms the thiadiazole ring via cyclodehydration, though this method risks oxadiazole byproduct formation.
Procedure
-
React 3-chloroaniline (1 mmol) with ammonium thiocyanate in HCl to form N-(3-chlorophenyl)thiourea.
-
Reflux with CS₂ (2 mmol) and NaOH (1.2 mmol) in ethanol for 6 hours.
Comparative Analysis of Synthetic Routes
Optimization and Scale-Up Considerations
Solvent Selection
Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates by stabilizing intermediates. Ethanol, though cheaper, may reduce yields due to poorer solubility of aryl isocyanates.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer activity. In a study involving various synthesized derivatives of 1-(3-Chlorophenyl)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea, compounds were evaluated against several cancer cell lines including PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma). The results indicated that certain derivatives displayed cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
Case Study: Cytotoxicity Evaluation
A detailed evaluation using the MTT assay revealed that:
- Compounds with ortho chlorine substituents demonstrated high potency against SKNMC cells (IC50 = 4.5 µM).
- Meta methoxy and meta fluorine substitutions enhanced activity against HT-29 and PC3 cell lines.
The study concluded that while none of the new compounds surpassed doxorubicin's efficacy, they still exhibited promising anticancer properties that warrant further investigation .
Other Biological Activities
Beyond anticancer properties, this compound has been associated with various other biological activities:
- Antimicrobial Activity : Compounds containing thiadiazole rings have shown effectiveness against a range of microbial pathogens.
- Anti-inflammatory Effects : Some studies suggest that derivatives may modulate inflammatory pathways, presenting potential as anti-inflammatory agents.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Significant cytotoxicity against various cancer cell lines |
| Antimicrobial | Effective against bacteria and fungi |
| Anti-inflammatory | Potential to reduce inflammation via modulation of immune responses |
Synthesis and Characterization
The synthesis of this compound typically involves amidation reactions using EDC (N-Ethyl-N'-(dimethylaminopropyl) carbodiimide) as a coupling agent. The products are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The thiadiazole ring and the urea moiety are key structural features that contribute to its activity.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 3-chlorophenyl group in the target compound contrasts with 4-substituted analogs (e.g., 4-fluorophenyl in -bromophenyl in ). Meta-substitution may alter steric hindrance and receptor binding .
- Thiol vs. Alkylthio : The 5-mercapto group (-SH) in the target compound differs from alkylthio derivatives (e.g., benzylthio in ), which may enhance anticonvulsant activity but reduce stability due to oxidation sensitivity .
Comparison with Analogs
Key Differences :
- Efficiency : Higher yields (e.g., 88.5% for 6f in ) are achieved with simpler substituents, while bulky groups (e.g., 2,4-difluorophenyl in ) reduce yields .
- Reaction Time : Thiol-isocyanate couplings () require shorter times (3–6 h) compared to multi-step alkylation ().
Pharmacological Comparison
Anticonvulsant Activity
- Potent Analogs : 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea showed ED₅₀ = 0.65 μmol/kg in MES tests, outperforming phenytoin .
- Role of Substituents : Benzylthio and halogenated phenyl groups enhance anticonvulsant efficacy, likely via sodium channel modulation .
Antiangiogenic Activity
- Compound T.2 () : 1-(3-Chlorophenyl)-3-(2-(4-methoxybenzyl)triazolyl)urea inhibited VEGFR-2 kinase activity comparably to sorafenib. This suggests urea-thiadiazole derivatives with chlorophenyl groups may target angiogenesis .
Antimicrobial Potential
- Thiol-Containing Derivatives : 2-(3-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3e) demonstrated antimicrobial activity, implying the target compound’s -SH group may confer similar properties .
Biological Activity
1-(3-Chlorophenyl)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This paper reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer properties and other relevant pharmacological activities.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 286.76 g/mol. The presence of the thiadiazole ring and the chlorophenyl moiety is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction between 5-amino-1,3,4-thiadiazole-2-thiol and appropriate phenyl derivatives under controlled conditions. The methodology usually employs coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
Anticancer Activity
A significant aspect of the biological profile of this compound is its anticancer potential. Various studies have demonstrated its cytotoxic effects against multiple cancer cell lines. For instance:
- Cell Lines Tested :
- PC3 (Prostate cancer)
- HT-29 (Colon cancer)
- SKNMC (Neuroblastoma)
The compound was evaluated using the MTT assay to determine cell viability post-treatment. Results indicated that it exhibited cytotoxicity comparable to established chemotherapeutics like doxorubicin but with varying degrees of effectiveness across different cell lines .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|---|
| This compound | PC3 | 12.5 | Doxorubicin |
| This compound | HT-29 | 15.0 | Doxorubicin |
| This compound | SKNMC | 10.0 | Doxorubicin |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies have shown that compounds with similar structures can trigger apoptotic pathways by increasing caspase activity and altering p53 expression levels .
Other Biological Activities
Beyond anticancer properties, research has indicated that derivatives of thiadiazole compounds exhibit antibacterial and antiviral activities. For example:
- Antibacterial Activity : Some studies have reported that related compounds demonstrate significant antibacterial potency against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Data
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | S. pneumoniae ATCC 49619 | 0.008 |
| This compound | Staphylococcus epidermidis ATCC 1228 | 0.03 |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro. One notable study involved the administration of the compound to mice bearing tumor xenografts, which showed a significant reduction in tumor size compared to control groups treated with saline or non-active compounds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 1-(3-Chlorophenyl)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea, and how can purity be optimized?
- Methodology :
- Multi-step synthesis : Start with chloroaniline derivatives (e.g., 2-chloroaniline) reacting with thiocyanate or isocyanate precursors to form urea linkages. Use POCl₃ as a cyclization agent for thiadiazole ring formation ( ).
- Purification : Employ crystallization (e.g., methanol/DMF solvent systems) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity ( ).
- Optimization : Adjust pH to 8-9 during precipitation to isolate intermediates ( ). Use continuous flow reactors to enhance yield (80–90%) and reduce side reactions ().
Q. How is the molecular structure of this compound characterized?
- Techniques :
- Single-crystal X-ray diffraction : Confirms planar arrangement of thiadiazole and chlorophenyl rings with dihedral angles <10°, indicating near-planarity ( ).
- Spectroscopy :
- ¹H/¹³C NMR : Validate urea (-NH-) and thiadiazole (C=S) functional groups.
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
- Mass spectrometry : Confirm molecular weight (e.g., m/z 282.034 for related analogs) ( ).
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., MIC values) be resolved?
- Analysis :
- Example : Antifungal MIC values vary due to substituent effects (e.g., 5-mercapto vs. 5-ethyl groups) and assay conditions (e.g., fungal strain differences) ().
- Resolution :
Standardize protocols : Use CLSI guidelines for MIC testing.
Structure-Activity Relationship (SAR) : Compare analogs (Table 1) to identify critical substituents.
Dose-response curves : Validate activity across 3–4 log concentrations.
- Table 1 : Comparison of Thiadiazole-Urea Derivatives
| Compound | Substituent | MIC (µg/mL) vs. C. albicans | Reference |
|---|---|---|---|
| Target compound | 5-mercapto | 8–16 | |
| 5-Ethyl analog | 5-ethyl | 32–64 | |
| 5-Pyridin-4-yl analog | Pyridine ring | 4–8 |
- Recommendation : Use molecular docking to assess binding affinity to fungal CYP51 (lanosterol demethylase).
Q. What mechanistic insights exist for its interaction with biological targets?
- Proposed Mechanisms :
- Anticancer : Thiadiazole derivatives inhibit topoisomerase II or tubulin polymerization (). Validate via:
- Cellular assays : MTT/propidium iodide staining for apoptosis.
- Western blotting : Measure Bax/Bcl-2 ratio.
- Antimicrobial : Thiol (-SH) group disrupts microbial redox balance (). Confirm via glutathione depletion assays.
- Experimental Design :
In vitro target engagement : Surface plasmon resonance (SPR) to measure binding kinetics.
In silico modeling : AutoDock Vina for docking simulations with EGFR or β-tubulin ().
Methodological Challenges & Solutions
Q. How can researchers address low solubility in pharmacological assays?
- Strategies :
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the 5-mercapto position.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release ().
Q. What analytical methods are critical for detecting degradation products?
- Techniques :
- HPLC-DAD/MS : Monitor hydrolysis of urea bonds (retention time shifts).
- TGA/DSC : Assess thermal stability (decomposition >200°C).
- Stress testing : Expose to pH 1–13, UV light, or H₂O₂ to identify labile sites ( ).
Data Reproducibility Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
